3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the formation of the oxazinone ring and subsequent functionalization with a fluoro group and a propanoic acid moiety .
Chemical Reactions Analysis
3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxazinone ring or other functional groups.
Substitution: This reaction can replace the fluoro group or other substituents with different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action for 3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid include:
- 4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
- 3-(6-Chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid
- 4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of a fluoro group and a propanoic acid moiety, which may confer distinct reactivity and biological activity .
Properties
IUPAC Name |
3-(6-fluoro-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO4/c12-7-1-2-9-8(5-7)13(4-3-11(15)16)10(14)6-17-9/h1-2,5H,3-4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORTOLZTOMCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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